8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one

Physicochemical profiling Lead-likeness Fragment-based drug design

8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 2090387-03-2) is a small-molecule spirocyclic heterocycle (C₇H₁₂N₂O₂; MW 156.18) incorporating an oxazolidinone-type ring fused via a spiro carbon to an azetidine ring. This scaffold embeds a hydrogen-bond-donating secondary amine (N2 position) and an H-bond-accepting lactam carbonyl within a conformationally constrained, three-dimensional framework, which distinguishes it from planar aromatic heterocycles and flexible linear amines.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B13524026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCN1CC2(CNC2)OCC1=O
InChIInChI=1S/C7H12N2O2/c1-9-5-7(3-8-4-7)11-2-6(9)10/h8H,2-5H2,1H3
InChIKeyQTSSMXHVDRYGTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one: Core Identity and Scaffold Context for Scientific Selection


8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 2090387-03-2) is a small-molecule spirocyclic heterocycle (C₇H₁₂N₂O₂; MW 156.18) incorporating an oxazolidinone-type ring fused via a spiro carbon to an azetidine ring . This scaffold embeds a hydrogen-bond-donating secondary amine (N2 position) and an H-bond-accepting lactam carbonyl within a conformationally constrained, three-dimensional framework, which distinguishes it from planar aromatic heterocycles and flexible linear amines . The compound is commercially supplied as a research-grade building block (typical purity ≥98%) with batch-specific QC documentation including NMR, HPLC, or GC .

Why Generic Substitution of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one with In-Class Analogs Introduces Unquantified Risk


Spirocyclic diaza-oxa compounds within the [3.5]nonane family are not functionally interchangeable despite sharing a common core topology. Substitution at the N8 position (methyl vs. hydrogen vs. larger alkyl groups) modulates both steric encumbrance and electronic character at the lactam carbonyl, directly affecting hydrogen-bonding capacity, metabolic stability, and target-binding complementarity [1]. Removal of the N8-methyl group (des-methyl analog, CAS 1363382-38-0) eliminates a key hydrophobic contact and alters the pKa of the adjacent amine, while reduction of the carbonyl (8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane, CAS 1506685-97-7) abolishes the H-bond-accepting pharmacophoric element entirely . Furthermore, salt-form selection (free base vs. hydrochloride, CAS 2580219-40-3) dictates solubility, hygroscopicity, and compatibility with downstream reaction conditions. Procurement of any in-class alternative without rigorous head-to-head validation therefore introduces an uncharacterized variable into synthetic routes, biological assays, or formulation workflows .

Quantitative Differential Evidence for 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one Against Closest Structural Analogs


Molecular Weight and sp³ Character Differentiation vs. Des-Methyl Analog

8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (MW 156.18; C₇H₁₂N₂O₂) carries an additional methyl group at the N8 position compared to its des-methyl analog 5-oxa-2,8-diazaspiro[3.5]nonan-7-one (MW 142.16; C₆H₁₀N₂O₂), increasing molecular weight and the fraction of sp³-hybridized carbons (Fsp³ = 0.57 vs. 0.50 for the des-methyl analog) . This N-methyl substitution elevates calculated lipophilicity (clogP) and reduces the number of H-bond donors by one, consistent with established medicinal chemistry principles for modulating permeability and metabolic stability [1].

Physicochemical profiling Lead-likeness Fragment-based drug design

Lactam Carbonyl Retention and H-Bond Acceptor Capacity vs. Reduced Analog

The target compound retains the C7 lactam carbonyl (νC=O stretching frequency characteristic of cyclic amides, expected ~1680–1720 cm⁻¹), providing a strong H-bond acceptor pharmacophoric element absent in the fully reduced analog 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane (CAS 1506685-97-7; C₇H₁₄N₂O; MW 142.20) . In oxa-diazaspiro compounds with sigma-receptor activity, the carbonyl oxygen has been demonstrated to engage in critical hydrogen-bonding interactions with receptor residue side chains, directly contributing to binding affinity [1].

Pharmacophore integrity Target engagement Reaction compatibility

Free Base Amine Nucleophilicity and Synthetic Versatility vs. Hydrochloride Salt

The free base form of 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one presents the N2 secondary amine in its nucleophilically active, non-protonated state, enabling direct participation in amide coupling, sulfonylation, reductive amination, and N-arylation reactions without requiring an in situ neutralization step . The hydrochloride salt (CAS 2580219-40-3; C₇H₁₃ClN₂O₂; MW 192.64) requires liberation of the free amine with a base (e.g., Et₃N or DIPEA) prior to these transformations, adding a handling step and introducing stoichiometry variability . Vendor QC data indicate the free base is supplied at ≥98% purity, with NMR and HPLC batch release documentation .

Synthetic chemistry Building block utility Reaction scope

Regioisomeric Scaffold Differentiation vs. 2,6- and 5,8-Diazaspiro Analogs

The 5-oxa-2,8-diazaspiro[3.5]nonane scaffold positions the oxygen atom within the six-membered lactam ring and nitrogen atoms at positions 2 (azetidine) and 8 (lactam N-methyl), creating a distinct spatial arrangement of H-bond donor/acceptor vectors compared to regioisomeric scaffolds such as 2,6-diazaspiro[3.5]nonan-7-one (CAS 2387077-88-3; C₇H₁₂N₂O; MW 140.18) and 5,8-diazaspiro[3.5]nonan-7-one (CAS 1557629-00-1; C₇H₁₂N₂O; MW 140.18) . The replacement of a nitrogen with an oxygen atom in the lactam ring of the target compound alters ring electronics, H-bonding geometry, and metabolic susceptibility compared to all-nitrogen diazaspiro analogs [1].

Scaffold hopping Conformational constraint Ring system topology

Evidence-Grounded Application Scenarios for 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one


Fragment-Based Lead Discovery Libraries Requiring Three-Dimensional H-Bond Pharmacophores

The compound's sp³-rich, conformationally constrained scaffold (Fsp³ = 0.57), combined with the precise spatial disposition of its H-bond donor (N2 secondary amine) and acceptor (C7 lactam carbonyl), makes it a suitable fragment for libraries targeting protein-protein interaction interfaces or enzyme active sites that demand non-planar, shape-diverse building blocks [1]. The N8-methyl substitution eliminates one H-bond donor compared to the des-methyl analog, reducing polarity while maintaining the key carbonyl acceptor, as predicted by physicochemical principles [1].

Synthetic Elaboration via N2 Amine Functionalization in Parallel Chemistry Workflows

Procurement of the free base (purity ≥98%) enables direct N2 derivatization—amide coupling, sulfonamide formation, or Buchwald-Hartwig N-arylation—without a salt-neutralization step, streamlining parallel library synthesis . This represents a practical workflow advantage over the hydrochloride salt, where neutralization is a prerequisite, introducing additional handling and potential stoichiometric inconsistency .

Scaffold-Hopping Campaigns Exploring Oxa-Diazaspiro Topology in Sigma Receptor or CNS Target Programs

The 5-oxa-2,8-diazaspiro[3.5]nonane core is structurally related to oxa-diazaspiro compounds disclosed in patents for sigma-receptor-mediated pain modulation, where the lactam carbonyl and spiro junction contribute to receptor binding [2]. The 8-methyl substitution pattern on the target compound provides a differentiated vector for SAR exploration relative to the 6-methyl-substituted analogs exemplified in the patent literature, potentially altering subtype selectivity or pharmacokinetic profile [2].

Regioisomeric Selectivity Studies Comparing Oxa-Containing vs. All-Nitrogen Diazaspiro Scaffolds

The target compound's unique ring composition (oxygen at position 5, nitrogen at positions 2 and 8) provides a distinct electronic environment and H-bonding geometry compared to 2,6- and 5,8-diazaspiro[3.5]nonan-7-one regioisomers . This enables systematic profiling of how a single heteroatom substitution (O for NH or N-alkyl) affects target binding, metabolic stability, and off-target liability, without the confounding influence of multiple simultaneous structural changes .

Quote Request

Request a Quote for 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.